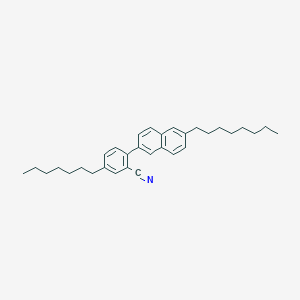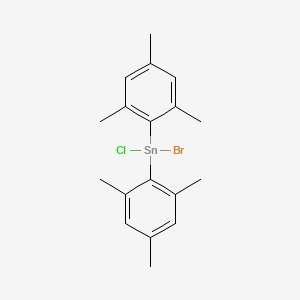
(3-Isocyanatopropyl)(dimethyl)propoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Isocyanatopropyl)(dimethyl)propoxysilane: is an organosilicon compound characterized by the presence of an isocyanate group and a silane group. This compound is notable for its reactivity and versatility, making it valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Isocyanatopropyl)(dimethyl)propoxysilane typically involves the reaction of a suitable silane precursor with an isocyanate compound. One common method includes the reaction of 3-isocyanatopropyltrimethoxysilane with dimethylpropoxysilane under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes the use of specialized equipment to maintain the required temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (3-Isocyanatopropyl)(dimethyl)propoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and carbon dioxide.
Condensation: Forms siloxane bonds with other silane compounds.
Addition Reactions: Reacts with nucleophiles such as amines and alcohols to form urethanes and urea derivatives.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often at room temperature.
Condensation: Other silane compounds, typically under acidic or basic conditions.
Addition Reactions: Amines or alcohols, often in the presence of a catalyst.
Major Products:
Hydrolysis: Silanols and carbon dioxide.
Condensation: Siloxane polymers.
Addition Reactions: Urethanes and urea derivatives.
Scientific Research Applications
Chemistry: (3-Isocyanatopropyl)(dimethyl)propoxysilane is used as a coupling agent in the synthesis of advanced materials, enhancing the adhesion between organic and inorganic components .
Biology: In biological research, this compound is utilized for surface modification of biomaterials, improving their compatibility and functionality .
Industry: Industrially, this compound is employed in the production of coatings, adhesives, and sealants, providing enhanced durability and resistance .
Mechanism of Action
The mechanism of action of (3-Isocyanatopropyl)(dimethyl)propoxysilane involves its reactivity with nucleophiles, leading to the formation of stable bonds. The isocyanate group reacts with amines and alcohols, forming urethane and urea linkages. These reactions are crucial for its role as a coupling agent, enhancing the mechanical properties and stability of composite materials .
Comparison with Similar Compounds
- (3-Isocyanatopropyl)triethoxysilane
- (3-Isocyanatopropyl)trimethoxysilane
- (3-Isocyanatopropyl)dimethoxymethylsilane
Uniqueness: (3-Isocyanatopropyl)(dimethyl)propoxysilane is unique due to its specific combination of isocyanate and silane groups, which provides a balance of reactivity and stability. This makes it particularly effective in applications requiring strong adhesion and durability .
Properties
CAS No. |
143094-94-4 |
|---|---|
Molecular Formula |
C9H19NO2Si |
Molecular Weight |
201.34 g/mol |
IUPAC Name |
3-isocyanatopropyl-dimethyl-propoxysilane |
InChI |
InChI=1S/C9H19NO2Si/c1-4-7-12-13(2,3)8-5-6-10-9-11/h4-8H2,1-3H3 |
InChI Key |
XFUNGFUVTZWUKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C)CCCN=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Fluorobenzo[f]quinoline](/img/structure/B12556612.png)






![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![2-{[2-(Trimethoxysilyl)ethyl]disulfanyl}-1,3-benzothiazole](/img/structure/B12556648.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)

![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

![N-(3,4-Dimethylphenyl)-N-(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12556678.png)
